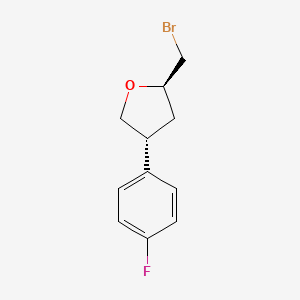
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound with significant interest in the field of organic chemistry. This compound features a bromomethyl group and a fluorophenyl group attached to an oxolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxolane precursor and a brominating agent.
Bromination: The oxolane precursor undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Fluorophenyl Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of methyl-substituted oxolane.
Scientific Research Applications
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-(4-fluorophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-chlorophenyl)oxolane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and binding properties compared to its analogs.
Biological Activity
(2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound that belongs to the oxolane family. Its unique structure, characterized by a bromomethyl group and a fluorophenyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H12BrF O
- Molecular Weight : 259.11 g/mol
- CAS Number : 2059914-46-2
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrF O |
| Molecular Weight | 259.11 g/mol |
| Boiling Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The bromomethyl group may facilitate nucleophilic substitution reactions, allowing the compound to interact with enzymes critical for various metabolic pathways.
- Receptor Modulation : The presence of the fluorophenyl group could enhance binding affinity to certain receptors, potentially affecting neurotransmission or inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study explored its efficacy against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can modulate inflammatory responses. For instance, they were found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory diseases.
Research Findings Summary
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
NOKOVJVOWHZAQH-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















